molecular formula C17H11N5OS B11071485 2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile

2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile

Cat. No.: B11071485
M. Wt: 333.4 g/mol
InChI Key: AUBZIZOWVWGSED-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyridine, thiazole, and pyrimidine, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylphenylamine with a suitable thiazole derivative, followed by cyclization with a pyrimidine precursor, can yield the desired compound . Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fused rings allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE apart is its unique structural combination of pyridine, thiazole, and pyrimidine rings, which confer a broad spectrum of reactivity and biological activity. This structural complexity allows for versatile applications in various scientific and industrial fields.

Properties

Molecular Formula

C17H11N5OS

Molecular Weight

333.4 g/mol

IUPAC Name

12-amino-10-(3-methylphenyl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile

InChI

InChI=1S/C17H11N5OS/c1-9-3-2-4-10(7-9)12-11(8-18)14(19)20-15-13(12)16(23)21-17-22(15)5-6-24-17/h2-7H,1H3,(H2,19,20)

InChI Key

AUBZIZOWVWGSED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N

Origin of Product

United States

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